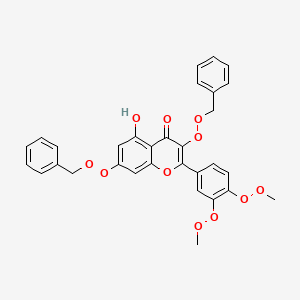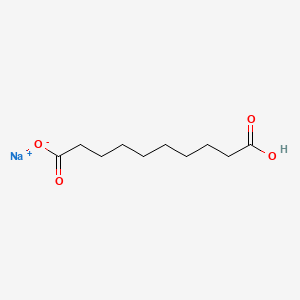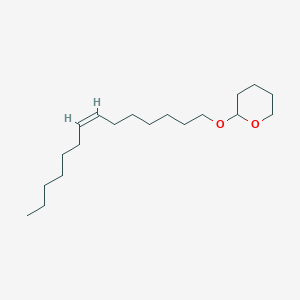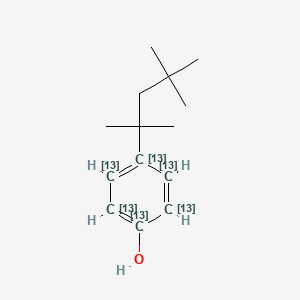
1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one, also known as Curcumin, is a natural compound found in the rhizome of Curcuma longa, commonly known as turmeric. It has been used for centuries in traditional medicine for its anti-inflammatory, antioxidant, and anticancer properties. In recent years, Curcumin has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one is complex and not fully understood. It has been found to modulate various signaling pathways involved in inflammation, oxidative stress, and cancer development. 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been found to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It also modulates the activity of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which play a crucial role in the regulation of inflammatory genes.
Efectos Bioquímicos Y Fisiológicos
1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one also exhibits antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. In addition, 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been found to exhibit anticancer properties by inhibiting cell proliferation, inducing apoptosis, and inhibiting angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has several advantages for lab experiments, including its low toxicity, high solubility, and availability. It is also relatively inexpensive compared to other natural compounds. However, 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has some limitations, including its low bioavailability, which limits its therapeutic efficacy. It is also unstable under physiological conditions, which can affect its activity.
Direcciones Futuras
There are several future directions for the study of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one. One area of research is the development of novel formulations that can improve its bioavailability and efficacy. Another area of research is the investigation of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one's potential therapeutic applications in other diseases, such as neurodegenerative diseases and metabolic disorders. Furthermore, the study of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one's mechanism of action and its interaction with other signaling pathways can provide insights into its therapeutic potential.
Métodos De Síntesis
1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one can be synthesized through various methods, including extraction from turmeric, chemical synthesis, and microbial synthesis. The most common method of synthesis is the extraction of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one from turmeric. The process involves the extraction of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-oneoids from the rhizome of turmeric using solvents such as ethanol or acetone.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, cardiovascular disease, and diabetes. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.
Propiedades
Número CAS |
53350-27-9 |
|---|---|
Nombre del producto |
1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one |
Fórmula molecular |
C₂₀H₂₂O₇ |
Peso molecular |
374.38 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(7-Chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B1144487.png)


